Saletamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

46803-81-0 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

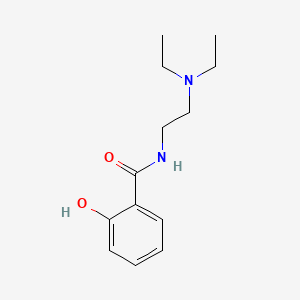

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |

InChI Key |

VSSAPBSVPUSKPK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1O |

Other CAS No. |

46803-81-0 |

Origin of Product |

United States |

Foundational & Exploratory

Saletamide's Putative Mechanism of Action: An In-depth Technical Guide

Executive Summary

Saletamide, a derivative of salicylamide, is presumed to exert its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] By inhibiting COX-1 and COX-2, this compound would reduce the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3][4] Additionally, research into related compounds suggests the possibility of more complex and multifaceted mechanisms, including central analgesic effects and interactions with other receptor systems, such as the 5-hydroxytryptamine (5HT) receptors.[3][5][6]

Core Putative Mechanism: Cyclooxygenase (COX) Inhibition

The principal proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response, sensitization of pain receptors, and the generation of fever.[1][2]

-

Analgesic Effect: By inhibiting prostaglandin synthesis, this compound is thought to reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators such as bradykinin and histamine. This increases the threshold for pain perception.[1]

-

Antipyretic Effect: Fever is often mediated by prostaglandins acting on the hypothalamus to reset the body's thermoregulatory set point. Inhibition of prostaglandin synthesis in the central nervous system would lead to a reduction in fever.[1]

-

Anti-inflammatory Effect: A reduction in pro-inflammatory prostaglandins would lead to decreased vasodilation, edema, and pain associated with inflammation.[1]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the proposed primary mechanism of action for this compound.

Caption: Proposed COX Inhibition Pathway for this compound.

Potential Alternative and Synergistic Mechanisms

Research on compounds structurally similar to this compound, such as Ethenzamide, suggests that the mechanism of action may not be limited to COX inhibition.

Central Nervous System (CNS) Effects

Ethenzamide is suggested to have a central analgesic effect, possibly by modulating neurotransmitter activity or receptor sensitivity in the brain, which would contribute to its pain-relieving properties independent of peripheral inflammation.[3]

Serotonin Receptor Interaction

Studies on Ethenzamide have shown that it can act as a 5-hydroxytryptamine (5HT)2B receptor antagonist.[5][6] This interaction occurs in the spinal cord and contributes to its analgesic effects.[5][6] Notably, in these studies, Ethenzamide showed no significant inhibitory effect on COX-1 or COX-2, suggesting this may be a primary or parallel mechanism of action.[5][6]

Signaling Pathway: 5HT2B Receptor Antagonism

The following diagram illustrates a potential alternative mechanism of action for this compound, based on data from Ethenzamide.

Caption: Potential 5HT2B Receptor Antagonism by this compound.

Quantitative Data (for Related Compounds)

Due to the absence of specific quantitative data for this compound, the following table summarizes data for related compounds to provide a comparative context.

| Compound | Target | Assay Type | Value | Unit | Reference |

| Ethenzamide | 5HT2B Receptor | Binding Assay | - | - | [5][6] |

| Monoamine Oxidase-A | Inhibition Assay | Modest | - | [5][6] | |

| TRPV1 Channel | Inhibition Assay | Modest | - | [5][6] | |

| COX-1 | Inhibition Assay | No significant effect | - | [5][6] | |

| COX-2 | Inhibition Assay | No significant effect | - | [5][6] | |

| Salicylamide | COX-1 / COX-2 | Inhibition Assay | Weak | - | [2] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro COX Inhibition Assay

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to quantify its potency (IC50).

-

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of this compound that inhibits 50% of PGE2 production (IC50) is calculated.

-

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for an In Vitro COX Inhibition Assay.

Receptor Binding and Functional Assays

-

Objective: To screen this compound against a panel of receptors, ion channels, and transporters to identify potential off-target or alternative mechanisms.

-

Methodology:

-

A broad panel of radioligand binding assays is used to determine if this compound displaces known ligands from their receptors (e.g., 5HT receptors).

-

For any identified interactions, functional cellular assays are performed to determine if this compound acts as an agonist, antagonist, or allosteric modulator. This can involve measuring second messenger levels (e.g., Ca2+, cAMP) or reporter gene expression.

-

In Vivo Models of Pain and Inflammation

-

Objective: To assess the analgesic and anti-inflammatory efficacy of this compound in living organisms.

-

Methodology:

-

Analgesia: The rat formalin test can be used, where a subcutaneous injection of formalin into the paw induces a biphasic pain response. The effect of orally or intrathecally administered this compound on the nociceptive behaviors (e.g., flinching, licking) is quantified.[5][6]

-

Anti-inflammation: The carrageenan-induced paw edema model in rats can be employed. Paw volume is measured before and after the administration of carrageenan and treatment with this compound to quantify the reduction in swelling.

-

Conclusion

While direct evidence is lacking, the mechanism of action of this compound is likely multifaceted, consistent with its structural relatives. The primary and most accepted hypothesis is the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. However, the potential for central analgesic effects and interactions with other molecular targets, such as the 5HT2B receptor, cannot be discounted and may work in synergy with or as an alternative to COX inhibition. Further experimental investigation is necessary to fully elucidate the pharmacological profile of this compound.

References

- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 4. What is Ethenzamide used for? [synapse.patsnap.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Saletamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saletamide, with the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, is classified as a non-steroidal anti-inflammatory drug (NSAID). While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its computed properties and draws upon data from the closely related parent compound, salicylamide, to provide a comprehensive overview. This compound is understood to exert its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This document details its chemical and physical properties, proposed mechanism of action, generalized experimental protocols for property determination, and a plausible synthetic pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Physicochemical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide[1] |

| CAS Number | 46803-81-0[1] |

| Molecular Formula | C₁₃H₂₀N₂O₂[1] |

| SMILES | CCN(CC)CCNC(=O)C1=CC=CC=C1O[1] |

| InChIKey | VSSAPBSVPUSKPK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data for this compound and Salicylamide

| Property | This compound (Computed) | Salicylamide (Experimental) |

| Molecular Weight | 236.31 g/mol [1] | 137.14 g/mol |

| Melting Point | Not Available | 138.7 °C |

| pKa | Not Available | ~8.4 (Phenolic OH) |

| Aqueous Solubility | Not Available | 1.95 mg/mL at 25°C |

| logP | 2.2[1] | 1.26 |

Note: Data for Salicylamide is provided for comparative purposes as a structurally related compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other NSAIDs, is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes[2][3]. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2][4]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation[5]. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation[5]. Salicylamide is considered a reversible inhibitor of COX enzymes[1].

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe generalized, standard methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.

Methodology:

-

Preparation of this compound Solution: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or ethanol) and then diluted with water to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the this compound solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water or a buffer solution of a specific pH.

-

Equilibration: The vial is sealed and agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The aqueous solubility is reported in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (logP) by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. Reversed-phase HPLC (RP-HPLC) is a common and rapid method for estimating logP.

Methodology:

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

-

Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition to generate a calibration curve.

-

Sample Analysis: A solution of this compound is injected under the same set of mobile phase conditions.

-

Data Analysis: The retention time of this compound is measured for each mobile phase composition. The logarithm of the retention factor (log k') is plotted against the organic modifier concentration. The log k' at 0% organic modifier (log k'w) is determined by extrapolation. The logP of this compound is then calculated from the linear relationship established between the log k'w and the known logP values of the standard compounds.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of a salicylic acid derivative with N,N-diethylethylenediamine. A common approach is the activation of the carboxylic acid group of salicylic acid followed by reaction with the amine.

Synthetic Procedure Outline:

-

Activation of Salicylic Acid: Salicylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent to form the intermediate, salicyloyl chloride.

-

Amidation: The salicyloyl chloride is then reacted with N,N-diethylethylenediamine in the presence of a base (to neutralize the HCl byproduct) to form this compound.

-

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

This compound is an NSAID with a mechanism of action attributed to the inhibition of COX enzymes. While specific experimental data on its physicochemical properties are scarce, this guide provides a comprehensive overview based on computed values and data from the analogous compound, salicylamide. The provided generalized experimental protocols offer a framework for the determination of its pKa, aqueous solubility, and logP, which are critical parameters in drug development. Furthermore, a plausible and efficient synthetic route has been proposed. Further experimental investigation is warranted to fully characterize the chemical and pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 3. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Saletamide discovery and history

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saletamide is a chemical compound identified by the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide.[1] Despite its clear chemical definition, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding its discovery, historical development, and biological activity. This guide serves to consolidate the known chemical information for this compound and to highlight the current void in the scientific understanding of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been computed and are available through chemical databases such as PubChem. These properties provide a foundational understanding of the molecule for any future research endeavors.

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | [1] |

| CAS Number | 46803-81-0 | [1] |

| ChEMBL ID | CHEMBL2110707 | [1] |

| SMILES | CCN(CC)CCNC(=O)C1=CC=CC=C1O | [1] |

Synthesis and Experimental Protocols

A thorough search of the scientific literature did not yield any specific, peer-reviewed experimental protocols for the synthesis of this compound. General synthetic routes for similar N-substituted benzamides may be applicable, but direct methodologies for this compound are not documented.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the mechanism of action, biological targets, or signaling pathways associated with this compound. While related compounds such as salicylamide are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, it cannot be assumed that this compound shares this activity.[2]

Visualization of Relationships

Due to the absence of experimental data on signaling pathways or established workflows for this compound, the creation of diagrams as requested is not possible at this time. To illustrate the conceptual relationship between this compound and its potential, though unconfirmed, relatives in the salicylate family, a logical relationship diagram is provided.

Caption: Hypothetical relationship of this compound to other salicylate compounds.

Conclusion

This compound remains a largely uncharacterized chemical entity. While its chemical structure is defined, its history, synthesis, and biological function are not documented in accessible scientific resources. This presents an opportunity for novel research to explore the potential properties and applications of this compound. Future investigations would need to begin with de novo synthesis and a comprehensive screening program to elucidate any potential therapeutic value.

References

Saletamide: A Comprehensive Technical Review and Future Outlook

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and clinical data on saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) is limited in publicly accessible scientific literature. This document, therefore, presents a comprehensive technical review based on the known properties of its core chemical moieties—salicylamide and a diethylaminoethyl side chain—and draws inferences from structurally and functionally related compounds. The information herein is intended to serve as a foundational guide for future research and development.

Introduction

This compound is a chemical compound with the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide.[1] Its structure integrates a salicylamide core, known for its analgesic and antipyretic properties, with a diethylaminoethyl side chain, a feature common to various pharmacologically active molecules, including the antiarrhythmic drug procainamide.[2][3][4] This unique combination suggests a potential for multifaceted biological activity, yet this compound remains a largely unexplored entity in medicinal chemistry and pharmacology. This whitepaper aims to provide an in-depth technical guide by summarizing the available chemical data, proposing potential mechanisms of action, and outlining hypothetical experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from the PubChem database.[1]

| Property | Value | Reference |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | [1] |

| Molecular Formula | C13H20N2O2 | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| CAS Number | 46803-81-0 | [1] |

| Synonyms | Salethamide, Saletamida, N-(2-(Diethylamino)ethyl)salicylamide | [1] |

Potential Pharmacological Profile

Based on its structural components, the potential pharmacological activities of this compound can be hypothesized by examining related compounds.

Insights from the Salicylamide Core

Salicylamide (2-hydroxybenzamide) is a non-prescription drug with established analgesic and antipyretic effects.[2] Derivatives of salicylamide have demonstrated a broad spectrum of biological activities, including:

-

Antiviral Properties: Salicylamide derivatives like niclosamide and nitazoxanide have shown efficacy against a range of RNA and DNA viruses, including flaviviruses, influenza A virus, and coronaviruses.[5] Some derivatives have also been identified as potent inhibitors of the Hepatitis B virus (HBV).[6]

-

Antiarrhythmic and Hypotensive Properties: Certain arylpiperazine derivatives of salicylamide have exhibited antiarrhythmic and hypotensive effects in animal models, likely through interaction with α1-adrenergic receptors.[7]

Insights from the Diethylaminoethyl Side Chain: Comparison with Procainamide

The diethylaminoethyl moiety is a key structural feature of procainamide, a well-characterized Class IA antiarrhythmic agent.[3][4] Procainamide's primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, which slows the upstroke of the action potential and prolongs its duration.[4][8]

Given the structural similarity, it is plausible that this compound could exhibit some degree of antiarrhythmic activity. A comparative summary of the pharmacological properties of salicylamide and procainamide is provided in Table 2.

| Feature | Salicylamide | Procainamide |

| Drug Class | Analgesic, Antipyretic | Class IA Antiarrhythmic |

| Primary Mechanism | Inhibition of cyclooxygenase (inferred) | Fast sodium channel blockade |

| Therapeutic Uses | Pain and fever relief | Atrial and ventricular arrhythmias |

Proposed Mechanisms of Action (Hypothetical)

Based on the pharmacology of its constituent parts, two primary signaling pathways are proposed for the potential biological activity of this compound.

Anti-inflammatory and Analgesic Pathway

It is hypothesized that this compound, like its parent compound salicylamide, may exert anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

Caption: Hypothesized anti-inflammatory pathway of this compound.

Antiarrhythmic Pathway

Drawing parallels with procainamide, this compound may function as a cardiac sodium channel blocker. The diethylaminoethyl group could be crucial for this interaction.

Caption: Hypothesized antiarrhythmic mechanism of this compound.

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and preliminary biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of a salicylic acid derivative with N,N-diethylethylenediamine. A general two-step procedure is outlined below.

Caption: Proposed two-step synthesis workflow for this compound.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl2) or 1,1'-Carbonyldiimidazole (CDI)

-

N,N-diethylethylenediamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Salicylic Acid:

-

Dissolve salicylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or CDI (1.1 equivalents) to the solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Remove the solvent under reduced pressure to obtain the crude activated salicylic acid derivative.

-

-

Amidation:

-

Dissolve the crude activated salicylic acid derivative in anhydrous DCM.

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Slowly add the amine solution to the activated salicylic acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

In Vitro Biological Assays

5.2.1. Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine if this compound inhibits COX-1 and COX-2 enzymes.

-

Methodology: Utilize a commercial COX inhibitor screening assay kit. This typically involves the colorimetric or fluorometric detection of prostanoids produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound (this compound) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37 °C.

-

Stop the reaction and measure the absorbance or fluorescence according to the kit's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

-

5.2.2. Cardiac Sodium Channel Blocking Assay

-

Objective: To assess the ability of this compound to block voltage-gated sodium channels in a cardiac cell line.

-

Methodology: Use automated patch-clamp electrophysiology on a cell line expressing the human cardiac sodium channel, Nav1.5 (e.g., HEK293 cells).

-

Procedure:

-

Culture HEK293 cells stably expressing Nav1.5.

-

Prepare a range of concentrations of this compound in the extracellular solution.

-

Use an automated patch-clamp system to record sodium currents from individual cells.

-

Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to -10 mV from a holding potential of -120 mV).

-

Perfuse the cells with the different concentrations of this compound and record the corresponding reduction in the peak sodium current.

-

Use a known sodium channel blocker (e.g., lidocaine or procainamide) as a positive control.

-

Construct a concentration-response curve and calculate the IC50 value.

-

Future Directions and Conclusion

The structural features of this compound suggest a promising, yet unconfirmed, pharmacological profile. Its synthesis is theoretically straightforward, and its biological activities can be systematically investigated through established in vitro assays. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of this compound for rigorous structural confirmation.

-

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against various biological targets, including viral proteins and a panel of receptors and ion channels, is warranted.

-

Pharmacokinetic Profiling: Should in vitro activity be confirmed, in vivo studies in animal models will be necessary to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.

-

Lead Optimization: Depending on the initial findings, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylamide - Wikipedia [en.wikipedia.org]

- 3. Antiarrhythmic drugs: Procainamide | Pharmacology Mentor [pharmacologymentor.com]

- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 5. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Salicylate Derivatives: Salicylamide and Salsalate

A Note on "Saletamide": Initial literature searches for "this compound" did not yield significant data on a distinct, well-researched compound under this name. It is plausible that this term is a typographical error for the closely related and more extensively studied compounds, Salicylamide and Salsalate . This guide provides a comprehensive technical overview of the biological activities of these two compounds, intended for researchers, scientists, and drug development professionals.

Part 1: Biological Activity of Salicylamide

Salicylamide (o-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] While structurally related to salicylic acid, its pharmacological profile is distinct.[1] It is available as a non-prescription drug and is sometimes used in combination with aspirin and caffeine.[4]

Mechanism of Action

Salicylamide's mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2]

-

Cyclooxygenase (COX) Inhibition: As an NSAID, salicylamide inhibits COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, salicylamide exerts its analgesic, antipyretic, and anti-inflammatory effects.[1][2]

-

Aryl Hydrocarbon Receptor (AhR) Antagonism: Salicylamide is a potent antagonist of the AhR signaling pathway.[1] The AhR is a transcription factor involved in cellular responses to environmental toxins and tumorigenesis.[5]

-

Other Activities: Research has also explored its potential as an antibacterial agent and its effects on certain cancer cell lines.[3] It has also been identified as an inhibitor of microsomal UDP-glucuronosyltransferase.[6]

Quantitative Data

The following tables summarize quantitative data regarding the biological activity of salicylamide.

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| Sodium Salicylate | A549 | COX-2 Activity | Prostaglandin E2 release | ~5 µg/mL | [5] |

| Salicylamide | Macrophage | PGE2 Release | Prostaglandin E2 release | Varies by condition | [5] |

| Compound | Cell Line | Assay | Endpoint | Effect | Concentration | Reference |

| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (ER+) | Cell Viability | Cell Viability | Reduced to 74.01% | 50 nM | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited are as follows:

1. Cell Viability (MTT) Assay:

-

Objective: To assess the cytotoxic effects of Salicylamide.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Salicylamide for 24, 48, and 72 hours, including a vehicle control.

-

After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated for each treatment group relative to the vehicle control to determine the IC50 value.[5]

-

2. Prostaglandin E2 (PGE2) Release Assay (ELISA):

-

Objective: To quantify the inhibition of COX-2 activity.

-

Procedure:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.

-

The culture medium is replaced with serial dilutions of Salicylamide in serum-free DMEM, including a vehicle control.

-

After 1 hour of pre-incubation, LPS (1 µg/mL) is added to stimulate the cells (except for the unstimulated control).

-

The plate is incubated for 24 hours at 37°C.

-

The supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit according to the manufacturer's instructions.[5]

-

3. AhR Antagonism Luciferase Reporter Assay:

-

Objective: To measure the antagonistic activity of Salicylamide on the AhR signaling pathway.

-

Procedure:

-

Cells stably transfected with a luciferase reporter gene under the control of an AhR-responsive element are seeded in a 96-well plate.

-

Cells are treated with dilutions of Salicylamide in the presence of a constant concentration of an AhR agonist like TCDD (e.g., 1 nM). A positive control (TCDD alone) and a negative control (vehicle) are included.

-

The plate is incubated for 24 hours at 37°C.

-

A luciferase assay is performed according to the manufacturer's protocol.

-

Luminescence is measured using a luminometer, and the percentage of inhibition of TCDD-induced luciferase activity is calculated to determine the IC50 value.[5]

-

Signaling Pathway Diagrams

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Salicylamide.

Caption: Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway by Salicylamide.

Part 2: Biological Activity of Salsalate

Salsalate (salicylsalicylic acid) is a non-acetylated salicylate drug used for its anti-inflammatory, analgesic, and antipyretic properties.[8][9] It is a dimer of salicylic acid and functions as a prodrug, being hydrolyzed into two molecules of salicylic acid in the body.[8][10] It is commonly prescribed for rheumatoid arthritis and osteoarthritis.[8][11]

Mechanism of Action

Salsalate's biological effects are primarily mediated by its active metabolite, salicylic acid.

-

Cyclooxygenase (COX) Inhibition: The primary mechanism of action is the inhibition of prostaglandin synthesis through the inactivation of COX-1 and COX-2 enzymes.[8][10][12] This reduction in prostaglandins leads to its anti-inflammatory, analgesic, and antipyretic effects.[12] Unlike aspirin, salsalate has a less pronounced effect on platelet aggregation.[12][13]

-

Inhibition of the NF-κB Pathway: Salsalate has been shown to inhibit IκB kinase-β (IKKβ), which in turn inhibits the nuclear factor-κB (NF-κB) signaling pathway.[10][14] This pathway is crucial in the inflammatory response and has been linked to insulin resistance. The inhibition of NF-κB contributes to salsalate's anti-inflammatory effects and its ability to improve glycemic control in patients with type 2 diabetes.[10][14]

Quantitative Data from Clinical Trials

The following tables summarize data from clinical studies on Salsalate.

Table 1: Effects of Salsalate on Glycemic and Inflammatory Markers in Obese Young Adults

| Parameter | Salsalate Treatment | Placebo | P-value | Reference |

| Fasting Glucose | 13% reduction | No significant change | < 0.002 | [15] |

| Glycemic Response (OGTT) | 20% reduction | No significant change | < 0.004 | [15] |

| Glycated Albumin | 17% reduction | No significant change | < 0.0003 | [15] |

| Adiponectin | 57% increase | No significant change | < 0.003 | [15] |

| C-reactive protein (CRP) | 34% reduction | No significant change | < 0.05 | [15] |

| Study Duration: 1 month; Dosage: Not specified in abstract. |

Table 2: Clinical Efficacy of Salsalate in Arthritis

| Indication | Number of Patients | Dosage | Duration | Key Outcomes | Reference |

| Arthritis (various forms) | 182 | 3 g daily | 15 days | 79% of patients showed a reduction in disease symptoms; 47% median improvement on a summary index. | [11] |

| Rheumatoid Arthritis | 39 | Not specified | 3 months | No gastroduodenal ulcers or erosions observed with salsalate, compared to 38% with naproxen. | [16] |

Experimental Protocols

1. Clinical Trial in Obese Young Adults (Proof-of-Principle Study):

-

Objective: To evaluate the efficacy of salsalate in improving glycemia by reducing systemic inflammation.

-

Design: Double-masked, placebo-controlled trial.

-

Participants: 20 obese, non-diabetic adults.

-

Intervention: Salsalate or placebo for 1 month.

-

Endpoints: Fasting glucose, glycemic response after an oral glucose tolerance test (OGTT), glycated albumin, fasting and OGTT C-peptide levels, adiponectin, and C-reactive protein (CRP).[15]

2. Open-Label Trial in Arthritis Patients:

-

Objective: To evaluate the efficacy and safety of salsalate in patients with common forms of arthritis.

-

Design: Open-label trial.

-

Participants: 182 patients with various forms of arthritis.

-

Intervention: 3 gm of salsalate daily for 15 days.

-

Endpoints: Five indices of disease severity (pain, stiffness, joint swelling, limitation of motion, and disability) were evaluated before and after therapy. The incidence of side effects was also tabulated.[11]

3. Pharmacokinetic Study in Rats:

-

Objective: To assess the pharmacokinetics of salsalate and its metabolite, salicylic acid.

-

Model: Normal Wistar and diabetic Goto-Kakizaki rats.

-

Methodology: Blood samples were analyzed using a high-performance liquid chromatography (HPLC) method. A pharmacokinetic model with transit absorption steps and dual elimination pathways for salicylic acid was used for data analysis.[17]

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Salicylamide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Salsalate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Salsalate? [synapse.patsnap.com]

- 11. Salsalate for arthritis: a clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. salsalate, Disalcid: Drug Facts, Side Effects and Dosing [medicinenet.com]

- 13. DailyMed - SALSALATE tablet [dailymed.nlm.nih.gov]

- 14. Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salsalate for Endometriosis · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Saletamide: An In-depth Technical Guide

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on Saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) are not extensively available in publicly accessible scientific literature. This guide, therefore, presents an inferred SAR for this compound by summarizing and analyzing the SAR of structurally related salicylamide derivatives. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research in this area.

Introduction to this compound and Salicylamides

This compound is a derivative of salicylamide, which itself is the amide of salicylic acid. Salicylamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1] The core structure of salicylamide, characterized by a hydroxyl group ortho to an amide group on a benzene ring, provides a versatile scaffold for chemical modifications to modulate biological activity. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Core Structure and Key Modification Points

The fundamental structure of salicylamide offers several points for chemical modification to explore the SAR. These key positions are crucial in determining the compound's pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to Saletamide (CAS Number: 46803-81-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saletamide, with the CAS number 46803-81-0, is a compound chemically identified as N-[2-(diethylamino)ethyl]-2-hydroxybenzamide. It belongs to the salicylate family and is classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, synthesis, analytical methods, and pharmacological data. The information presented herein is intended to support research and development activities involving this compound.

Physicochemical Properties

This compound is a small molecule with the following computed properties.[1] A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | PubChem[1] |

| Molecular Weight | 236.31 g/mol | PubChem[1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | PubChem[1] |

| CAS Number | 46803-81-0 | PubChem[1] |

| Synonyms | Salethamide, Saletamida, N-(2-(Diethylamino)ethyl)-2-hydroxybenzamide | PubChem[1][2] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Synthesis

A potential synthetic workflow is outlined below:

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not extensively documented. However, methods used for the analysis of the closely related compound, Salicylamide, can be adapted. These methods include:

-

Non-Aqueous Titration

-

Colorimetric Analysis

-

Spectrophotometry: UV spectroscopy can be a rapid method for the determination of salicylamide in pharmaceutical preparations.[3]

-

Chromatography: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are suitable for the separation and quantification of salicylamides from other components in a mixture.[4]

Pharmacology and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). While its precise mechanism of action has not been fully elucidated, it is hypothesized to act through pathways similar to other salicylates. The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]

Furthermore, evidence from related salicylates, such as salsalate and sulfasalazine, suggests a potential role for the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor involved in the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory genes.

A simplified representation of the putative NF-κB signaling pathway and the potential point of inhibition by this compound is shown below:

Preclinical Data

A preclinical study on a compound referred to as "Salicytamide," which is likely a synonym for this compound, has demonstrated its antinociceptive and anti-inflammatory properties. The key findings from this study are summarized in the tables below.

Antinociceptive Activity

The analgesic effects of Salicytamide were evaluated in mice using the writhing test and the formalin test.

| Assay | Endpoint | Result |

| Acetic Acid-Induced Writhing Test | ED50 | 4.95 mg/kg[7] |

| Formalin Test (Inflammatory Phase) | Licking Time | Significant reduction[7] |

| Hot Plate Test | Latency | Significant increase[7] |

| Formalin Test (Neurogenic Phase) | Licking Time | Significant reduction[7] |

Anti-inflammatory Activity

The anti-inflammatory potential of Salicytamide was assessed in rats using the carrageenan-induced paw edema model and the croton oil-induced dermatitis model.

| Assay | Endpoint | Result |

| Carrageenan-Induced Paw Edema | Edema Reduction | Effective in reducing edema[7] |

| Croton Oil-Induced Dermatitis | Edema Reduction | Effective in reducing edema[7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Salicytamide.[7]

Acute Oral Toxicity

-

Guideline: OECD 423.

-

Animals: Swiss mice.

-

Procedure: A single oral dose of Salicytamide was administered to a group of mice. The animals were observed for behavioral changes and mortality over a specified period.

Acetic Acid-Induced Writhing Test

-

Animals: Swiss mice.

-

Procedure: Mice were pre-treated with Salicytamide or vehicle. After a set time, a 0.6% solution of acetic acid was injected intraperitoneally. The number of writhing responses (abdominal constrictions and stretching) was counted for a defined period.

Hot Plate Test

-

Animals: Swiss mice.

-

Procedure: The hot plate apparatus was maintained at a constant temperature. The latency to a response (e.g., licking a paw or jumping) was recorded before and after the administration of Salicytamide or vehicle.

Formalin Test

-

Animals: Swiss mice.

-

Procedure: A dilute solution of formalin was injected into the plantar surface of a hind paw. The time spent licking the injected paw was recorded during two phases: the neurogenic phase (early phase) and the inflammatory phase (late phase).

Carrageenan-Induced Paw Edema

-

Animals: Wistar rats.

-

Procedure: Paw volume was measured before the subplantar injection of a carrageenan solution. Paw volume was measured again at various time points after the injection to determine the extent of edema. Salicytamide or vehicle was administered prior to the carrageenan injection.

A diagrammatic representation of a typical experimental workflow for assessing anti-inflammatory activity is provided below:

References

- 1. researchgate.net [researchgate.net]

- 2. Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid spectrophotometric determination of salicylamide in analgesic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Saletamide: A Technical Guide to its Synonyms, Research Applications, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Saletamide, a compound with significant research interest in the fields of inflammation and analgesia. This document details its various synonyms, explores its mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for its investigation.

Nomenclature and Synonyms of this compound

In scientific literature and chemical databases, this compound is referenced by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication. The primary synonym is Salethamide . Other notable identifiers include its IUPAC name and various database accession numbers.[1]

| Identifier Type | Identifier |

| International Nonproprietary Name (INN) | This compound[1] |

| Alternative Spelling | Salethamide[1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide[1] |

| CAS Registry Number | 46803-81-0[1] |

| PubChem CID | 185469[1] |

| UNII | P0K588R4H6[1] |

| DrugBank Accession Number | DB08791 |

| ChEMBL ID | CHEMBL2110707[1] |

Mechanism of Action: A Dual-Pronged Approach

Furthermore, preliminary research indicates that this compound may possess a more complex pharmacological profile, exhibiting dual affinity for μ-opioid and GABA-A receptors. This suggests a multimodal approach to pain relief, potentially involving both central and peripheral nervous systems.

Signaling Pathway of COX Inhibition

The following diagram illustrates the established signaling pathway of COX inhibition by NSAIDs, the primary proposed mechanism for this compound.

Caption: COX Inhibition Pathway for this compound.

Quantitative Pharmacological Data

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes available information and provides context with data from structurally related compounds. Researchers are encouraged to perform in-house assays to determine the specific values for this compound.

| Parameter | Compound | Value | Assay/Receptor |

| ED50 (Antinociception) | Salicytamide | 4.95 mg/kg | Writhing Test |

| IC50 (COX-1) | This compound | Data not available | - |

| IC50 (COX-2) | This compound | Data not available | - |

| Ki (μ-opioid receptor) | This compound | Data not available | - |

| EC50 (GABA-A receptor) | This compound | Data not available | - |

Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments commonly used to assess the anti-inflammatory and analgesic properties of compounds like this compound.

Synthesis of this compound

A general and adaptable synthesis of this compound can be achieved through the amidation of a salicylic acid derivative. The following is a representative protocol.

Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Activation of Salicylic Acid: To a solution of salicylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add an activating agent such as thionyl chloride or oxalyl chloride at 0°C. The reaction is typically stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy). The excess activating agent and solvent are then removed under reduced pressure.

-

Amidation: The resulting salicyloyl chloride is dissolved in an anhydrous inert solvent. To this solution, N,N-diethylethylenediamine and a non-nucleophilic base (e.g., triethylamine) are added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and this compound-treated groups at various doses. The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral pain used to evaluate peripheral analgesic activity.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization and Fasting: Animals are acclimatized and then fasted for 12-18 hours before the experiment with free access to water.

-

Grouping and Administration: Similar to the paw edema model, mice are divided into groups and administered with vehicle, a standard analgesic (e.g., Aspirin), or this compound at different doses.

-

Induction of Writhing: 30-60 minutes after treatment, each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6% v/v acetic acid solution.[3]

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.

Hot Plate Test in Rats or Mice

This method is used to assess central analgesic activity.

Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C) is used.

-

Animals: Rats or mice are used and screened for a baseline latency of 5-15 seconds to avoid including animals that are too sensitive or insensitive.

-

Grouping and Administration: Animals are divided into groups and treated with vehicle, a standard central analgesic (e.g., Morphine), or this compound.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

-

Data Analysis: The increase in reaction time (latency) for the treated groups is compared to the vehicle control group.

Logical Relationship of Experimental Assessment

Caption: Logical flow of in vivo testing for this compound.

This technical guide serves as a foundational resource for researchers working with this compound. While it consolidates the currently available information, it also highlights areas where further research is needed to fully elucidate the pharmacological profile of this promising compound.

References

- 1. Salethamide maleate | 24381-55-3 | Benchchem [benchchem.com]

- 2. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Saletamide In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for a panel of in vitro assays to characterize the biological activity of Saletamide, a novel anti-inflammatory and analgesic compound. These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of this compound. The following sections detail methodologies for assessing its impact on key inflammatory pathways, including cyclooxygenase (COX) enzyme activity, cellular viability, and cytokine production.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are critical mediators of inflammation and pain.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 isoforms.

Methodology:

A widely accepted method for assessing COX inhibition is through the use of a colorimetric or fluorometric inhibitor screening assay.[1] The principle involves measuring the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various test concentrations in the assay buffer.

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Prepare the arachidonic acid substrate solution and the colorimetric or fluorometric probe solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the various dilutions of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately add the colorimetric or fluorometric substrate.

-

Incubate the plate at 37°C for a defined period.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Reference) | Typical literature values | Typical literature values | Typical literature values |

Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of relevant cell lines, such as macrophages (e.g., RAW 264.7) or fibroblasts, to determine its potential cytotoxicity.

Objective: To evaluate the concentration-dependent effect of this compound on cell viability and determine its cytotoxic concentration 50 (CC50).

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Experimental Protocol:

-

Cell Culture:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the cells for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC50 value from the dose-response curve.

-

Data Presentation:

| Cell Line | Treatment Duration | This compound CC50 (µM) |

| RAW 264.7 | 24 hours | Data to be determined |

| Human Fibroblasts | 24 hours | Data to be determined |

Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[2]

Objective: To determine the effect of this compound on PGE2 synthesis in an inflammatory cell model.

Methodology:

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

-

Incubate for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

-

PGE2 ELISA:

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a specific antibody.

-

Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in each sample from the standard curve.

-

Determine the percentage of inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated vehicle control.

-

Calculate the IC50 value for PGE2 inhibition.

-

Data Presentation:

| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |

| Control (Unstimulated) | Baseline level | - |

| LPS (1 µg/mL) + Vehicle | Maximal production | 0% |

| LPS + this compound (Conc. 1) | Data to be determined | Data to be determined |

| LPS + this compound (Conc. 2) | Data to be determined | Data to be determined |

| LPS + this compound (Conc. 3) | Data to be determined | Data to be determined |

NF-κB Signaling Pathway Activation Assay

This assay investigates the effect of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[3]

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.

Methodology:

Immunofluorescence microscopy or a cell-based ELISA can be used to quantify the nuclear translocation of the NF-κB p65 subunit.

Experimental Protocol (Immunofluorescence):

-

Cell Culture and Treatment:

-

Grow cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, to activate the NF-κB pathway.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

-

Immunostaining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each treatment condition.

-

Data Analysis:

-

Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.

-

Compare the ratios between the different treatment groups to determine the effect of this compound on NF-κB translocation.

Data Presentation:

| Treatment | Nuclear/Cytoplasmic p65 Fluorescence Ratio | % Inhibition of NF-κB Translocation |

| Control (Unstimulated) | Baseline ratio | - |

| Stimulant + Vehicle | Maximal translocation | 0% |

| Stimulant + this compound (Conc. 1) | Data to be determined | Data to be determined |

| Stimulant + this compound (Conc. 2) | Data to be determined | Data to be determined |

| Stimulant + this compound (Conc. 3) | Data to be determined | Data to be determined |

Visualizations

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

References

- 1. revvity.com [revvity.com]

- 2. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saletamide Animal Model Studies

Disclaimer: Publicly available information on specific animal model studies for Saletamide is limited. The following application notes and protocols are based on general principles of pharmacology and toxicology for related compounds, such as salicylamides, and standard practices in preclinical drug development. These should be considered as a general guide and adapted based on specific experimental findings.

Introduction

This compound is a compound with potential therapeutic applications. Preclinical evaluation in animal models is a critical step to characterize its pharmacokinetic profile, pharmacodynamic effects, and safety profile before consideration for clinical trials. These notes provide an overview of the typical animal studies performed for a compound like this compound.

Mechanism of Action (Hypothesized)

Based on its structural similarity to other salicylamides, this compound is hypothesized to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The primary metabolite, salicylic acid, is likely responsible for the therapeutic effects.[1][2]

Caption: Hypothesized mechanism of action for this compound.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species.

Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound following intravenous (IV) and oral (PO) administration in different species. This data is illustrative and based on typical findings for similar compounds.

| Parameter | Species | IV Dose (mg/kg) | PO Dose (mg/kg) |

| Cmax (ng/mL) | Rat | 1500 ± 350 | 850 ± 210 |

| Dog | 1200 ± 280 | 650 ± 150 | |

| Tmax (h) | Rat | 0.25 | 1.5 |

| Dog | 0.5 | 2.0 | |

| AUC (ng·h/mL) | Rat | 4500 ± 900 | 3200 ± 750 |

| Dog | 5500 ± 1100 | 4100 ± 820 | |

| t1/2 (h) | Rat | 3.5 ± 0.8 | 4.0 ± 1.0 |

| Dog | 5.0 ± 1.2 | 5.5 ± 1.3 | |

| Bioavailability (%) | Rat | - | 71 |

| Dog | - | 75 |

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single intravenous and oral dose.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male and female, 8-10 weeks old)

-

Dosing gavage needles and syringes

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

HPLC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.

-

Dosing:

-

Intravenous (IV) Group: Administer this compound at a dose of 10 mg/kg via a tail vein catheter.

-

Oral (PO) Group: Administer this compound at a dose of 20 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated HPLC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

Caption: General workflow for a pharmacokinetic study.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of this compound and to determine a safe dose range for further studies.

Data Presentation: Acute Oral Toxicity (LD50)

The following table presents hypothetical acute oral toxicity data for this compound.

| Species | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observed Clinical Signs |

| Mouse | 1200 | 1050 - 1350 | Sedation, ataxia, piloerection |

| Rat | 1500 | 1300 - 1700 | Sedation, lethargy, decreased respiratory rate |

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound in mice.

Materials:

-

This compound

-

Vehicle

-

CD-1 mice (female, 6-8 weeks old)

-

Oral gavage needles and syringes

-

Observation cages

Procedure:

-

Dosing: Administer a single oral dose of this compound to one mouse at a starting dose (e.g., 1000 mg/kg).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to calculate the LD50.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Efficacy Studies in Animal Models of Disease

The anti-inflammatory and analgesic properties of this compound can be evaluated in various animal models.

Data Presentation: Efficacy in a Carrageenan-Induced Paw Edema Model

This table shows hypothetical efficacy data for this compound in a rat model of inflammation.

| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase (%) | Inhibition of Edema (%) |

| Vehicle | - | 65 ± 8 | - |

| This compound | 10 | 45 ± 6 | 30.8 |

| This compound | 30 | 28 ± 5 | 56.9 |

| Indomethacin | 10 | 25 ± 4 | 61.5 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.

Materials:

-

This compound

-

Vehicle

-

Carrageenan solution (1% in saline)

-

Wistar rats (male, 150-200 g)

-

Pletysmometer

Procedure:

-

Dosing: Administer this compound or vehicle orally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.

Caption: Workflow for a carrageenan-induced paw edema study.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Novel Compounds

Disclaimer: As of the latest search, specific in vivo pharmacokinetic data for Saletamide is not publicly available. The following application notes and protocols provide a general framework for conducting preclinical in vivo pharmacokinetic studies of a novel chemical entity (NCE), which can be adapted for a compound like this compound.

Introduction